6-Fluorobenzo[D]thiazole

Catalog No.
S1493710
CAS No.
118220-71-6
M.F
C7H4FNS
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluorobenzo[D]thiazole

CAS Number

118220-71-6

Product Name

6-Fluorobenzo[D]thiazole

IUPAC Name

6-fluoro-1,3-benzothiazole

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C7H4FNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H

InChI Key

BGSRFMFTXMPTSC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)SC=N2

Canonical SMILES

C1=CC2=C(C=C1F)SC=N2

Synthesis and Characterization

-Fluorobenzo[D]thiazole is an organic compound synthesized through various methods, including:

  • The reaction of 2-aminothiophenol with chlorodifluoroacetic acid.
  • The cyclization of N-(2-fluorophenyl)thioformamide [].

The characterization of 6-Fluorobenzo[D]thiazole often involves techniques like:

  • Nuclear magnetic resonance (NMR) spectroscopy: This helps identify the functional groups and their positions within the molecule.
  • Mass spectrometry: This determines the molecule's mass and helps confirm its identity.

Potential Applications

Research suggests that 6-Fluorobenzo[D]thiazole may have potential applications in various scientific fields, including:

  • Material science: As a building block for the synthesis of novel functional materials with desired properties.
  • Medicinal chemistry: As a scaffold for the development of new drugs due to its unique structure and potential biological activity.

6-Fluorobenzo[D]thiazole is a heterocyclic compound characterized by a benzothiazole structure with a fluorine atom at the 6-position. This compound consists of a fused benzene and thiazole ring, where the thiazole contains both sulfur and nitrogen atoms. The molecular formula for 6-fluorobenzo[D]thiazole is C7H4FN1S1C_7H_4FN_1S_1, and it has garnered attention in medicinal chemistry due to its potential biological activities and applications.

, including:

  • Substitution Reactions: The fluorine atom can be replaced by nucleophiles, leading to various derivatives. For instance, reactions involving amines can yield substituted amines.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form imines or thiazolidinones.
  • C-H Functionalization: Recent studies have shown that 6-fluorobenzo[D]thiazole can undergo palladium-catalyzed C-H activation, allowing for the introduction of various substituents onto the aromatic ring .

6-Fluorobenzo[D]thiazole exhibits significant biological activities, making it an attractive candidate for drug development. It has been studied for its:

  • Antimicrobial Properties: Compounds derived from 6-fluorobenzo[D]thiazole have shown effectiveness against various bacterial and fungal strains .
  • Cholinesterase Inhibition: Some derivatives have been synthesized as potential cholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's .
  • Antitubercular Activity: Research indicates that benzothiazole derivatives, including those containing the 6-fluoro substituent, have demonstrated activity against Mycobacterium tuberculosis .

Several synthesis methods for 6-fluorobenzo[D]thiazole and its derivatives have been reported:

  • Halogenation of Benzothiazoles: Starting from benzothiazole, fluorination can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide.
  • Condensation Reactions: The synthesis often involves the condensation of thiourea with appropriate aromatic aldehydes or ketones in acidic conditions to yield thiazole derivatives .
  • Palladium-Catalyzed Reactions: Recent advancements include the use of palladium catalysts to facilitate C-H functionalization reactions, allowing for the introduction of various functional groups at specific positions on the ring .

The applications of 6-fluorobenzo[D]thiazole span multiple fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for developing new antimicrobial and anti-tubercular agents.
  • Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonic devices.
  • Chemical Probes: It serves as a useful scaffold in the design of chemical probes for biological studies.

Interaction studies involving 6-fluorobenzo[D]thiazole have focused on its binding affinity with various biological targets. For example, studies on cholinesterase inhibition demonstrated that specific substitutions on the benzothiazole scaffold can significantly enhance binding affinity and selectivity towards cholinesterase enzymes . Additionally, antimicrobial activity has been correlated with structural modifications that affect membrane permeability and target site interactions .

Several compounds share structural similarities with 6-fluorobenzo[D]thiazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-6-fluorobenzo[D]thiazoleContains chlorine at position 2Increased reactivity due to chlorine presence
7-Chloro-6-fluorobenzo[D]thiazoleChlorine substitution at position 7Potentially different biological activities
6-Methylbenzo[D]thiazoleMethyl group at position 6Variation in lipophilicity affecting bioactivity
Benzothiazoles with no halogensBasic structure without halogen substituentsGenerally lower reactivity compared to halogenated derivatives

The uniqueness of 6-fluorobenzo[D]thiazole lies in its specific fluorine substitution, which enhances its electronic properties and biological activity compared to other benzothiazoles. The presence of fluorine often leads to increased lipophilicity and improved interaction with biological targets.

XLogP3

2.1

Dates

Modify: 2023-08-15

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